4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLIYUFQHHUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The benzenesulfonamide group can be introduced by reacting the quinazolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Uniqueness
4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is unique due to the presence of both a fluorine atom and a benzenesulfonamide group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and biological activity compared to similar compounds.
Biological Activity
4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Molecular Formula and Structure
The molecular formula of this compound is C21H22FN3O2S. The structure features a sulfonamide group attached to a quinazolinone derivative, which is known for its diverse biological activities.
IUPAC Name
The IUPAC name for this compound is this compound.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. The mechanism of action typically involves binding to the active sites of enzymes or receptors, thereby modulating their activity .
Therapeutic Applications
- Antimicrobial Activity : Studies have shown that compounds within the quinazolinone class exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Activity : The compound has also shown promise in anti-inflammatory studies, potentially acting through mechanisms that inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through the induction of apoptosis in cancer cells. Further research is needed to explore its efficacy against different cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, P. aeruginosa | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Research Findings
- Antimicrobial Studies : In a study assessing the antimicrobial properties of related compounds, it was found that derivatives similar to this compound exhibited significant antibacterial activity .
- Anti-inflammatory Mechanisms : A recent study highlighted the potential of quinazolinone derivatives to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .
- Cancer Cell Studies : Investigations into the anticancer properties revealed that certain derivatives can inhibit tumor growth in vitro, indicating a need for further exploration in vivo to confirm these effects .
Q & A
Q. How can the synthesis of 4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide be optimized for high yield and purity?
Answer: The synthesis typically involves coupling anthranilic acid derivatives with isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcohols. Key parameters include:
- Temperature control : Maintaining reflux (e.g., ethanol at ~78°C) to avoid side reactions.
- Reagent stoichiometry : Ensuring a 1:1 molar ratio of anthranilic acid to isothiocyanato intermediate to minimize unreacted starting materials .
- Workup protocols : Use of column chromatography (e.g., silica gel, ethyl acetate/hexane) for purification. Yield optimization (up to 62% reported) requires iterative adjustments of reaction time and solvent polarity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : and NMR (DMSO-d6) are essential for verifying the quinazolinone core, sulfonamide group, and fluorine substitution. Key peaks include aromatic protons (δ 7.48–7.93 ppm) and sulfonamide NH (δ 7.48 ppm, exchangeable with DO) .
- Mass spectrometry (ESI) : Negative-mode ESI confirms molecular ion [M−H] at m/z 457.9 for brominated analogues, with deviations <0.1 Da indicating purity .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric accuracy (±0.4%) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against kinase targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR). Key interactions include:
- QSAR studies : Correlate substituent effects (e.g., fluorine position) with IC values from kinase inhibition assays. Fluorine at the para-position enhances electronegativity, improving binding affinity by 15–20% in analogues .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Compare IC values under uniform conditions (e.g., 10% FBS in DMEM, 72-hour incubation). Discrepancies may arise from serum protein binding or metabolic instability .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding. For example, a 4-oxoquinazolinone derivative showed >50% inhibition at 1 µM against 12/452 kinases, suggesting polypharmacology .
- Metabolite analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may contribute to false positives/negatives .
Q. How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?
Answer:
- In-situ monitoring : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to track intermediates. Retention times for isothiocyanato intermediates are typically 8–10 minutes .
- Byproduct identification : HRMS and -NMR detect fluorinated impurities (e.g., N-alkylated byproducts at δ −115 ppm) .
- Kinetic studies : Plot reaction progress (yield vs. time) to identify rate-limiting steps. For example, anthranilic acid activation may require pre-heating to 60°C before adding the isothiocyanato reagent .
Methodological Challenges
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Answer:
- pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; sulfonamide hydrolysis is pH-dependent, with <5% degradation at pH 7.4 .
- Light exposure tests : UV-vis spectroscopy (λ = 254 nm) quantifies photodegradation. Fluorinated quinazolinones show 10–15% decomposition after 48 hours under ambient light .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperature (T >200°C indicates suitability for lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
